6-(Piperazin-1-yl)-1H-indazole
Description
Contextualizing Indazole and Piperazine (B1678402) Scaffolds in Medicinal Chemistry Research
The indazole scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a recognized "privileged structure" in medicinal chemistry. mdpi.compnrjournal.com This designation stems from its ability to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities. pnrjournal.comresearchgate.netaustinpublishinggroup.com Indazole derivatives have been extensively investigated and have shown promise as anti-cancer, anti-inflammatory, antimicrobial, and antipsychotic agents. researchgate.netrsc.orgnih.govnih.gov The versatility of the indazole nucleus lies in its unique electronic properties and the potential for substitution at various positions, allowing for the fine-tuning of its biological activity. researchgate.netaustinpublishinggroup.com
The combination of these two scaffolds in a single molecule, as seen in 6-(Piperazin-1-yl)-1H-indazole, creates a hybrid structure with the potential for synergistic or novel biological activities. This strategic combination allows medicinal chemists to leverage the favorable properties of both the indazole and piperazine moieties.
Significance of this compound within Indazole-Piperazine Derivatives
Within the broader class of indazole-piperazine derivatives, this compound serves as a crucial intermediate and a core structural motif in the development of more complex molecules. Its significance is underscored by its use in the synthesis of multi-target ligands, particularly those aimed at receptors implicated in neurological and psychiatric disorders. nih.govnih.govtandfonline.com
Research has demonstrated that the piperazine group at the 6-position of the indazole ring can be a key determinant of a compound's pharmacological profile. For instance, in the development of novel antipsychotics, derivatives of this compound have been synthesized and evaluated for their affinity towards dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A and 5-HT2A receptors. nih.govnih.govtandfonline.com The ability to modify the piperazine nitrogen allows for the introduction of various substituents, leading to a library of compounds with diverse receptor binding affinities and functional activities. nih.gov
Furthermore, the 6-substituted piperazine-indazole scaffold has been explored in the context of cancer research. Studies have shown that attaching different functional groups to the piperazine ring can significantly impact the anti-proliferative activity of the resulting compounds against various cancer cell lines. nih.govresearchgate.netnih.gov
Overview of Research Trajectories for the Indazole Core Structure
The research landscape for the indazole core structure is both broad and dynamic, with several key trajectories driving its exploration in medicinal chemistry.
One major area of focus is the development of kinase inhibitors . rsc.orgresearchgate.net The indazole scaffold has proven to be an effective pharmacophore for targeting various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer. rsc.orgresearchgate.net Several approved anti-cancer drugs, such as axitinib (B1684631) and pazopanib, feature an indazole core. rsc.org Research in this area continues to explore novel substitution patterns on the indazole ring to achieve greater potency and selectivity against specific kinase targets. rsc.org
Another significant research trajectory involves the design of neuropsychiatric drugs . As mentioned earlier, indazole derivatives are being investigated as potential treatments for schizophrenia and other central nervous system disorders. nih.govnih.govtandfonline.com This research often focuses on creating multi-target ligands that can modulate the activity of several neurotransmitter receptors simultaneously, which may offer a more effective therapeutic approach. nih.govtandfonline.com
The exploration of indazole derivatives as antimicrobial and antiparasitic agents also represents a vital area of research. researchgate.nettaylorandfrancis.com With the growing threat of antimicrobial resistance, there is a constant need for new chemical entities with novel mechanisms of action. Indazole-based compounds have shown activity against various bacteria and parasites, making them promising leads for the development of new anti-infective therapies. researchgate.nettaylorandfrancis.com
Finally, the development of novel synthetic methodologies to access diverse indazole derivatives remains an active area of chemical research. benthamscience.com The ability to efficiently and selectively functionalize the indazole ring is crucial for generating new compound libraries for biological screening. benthamscience.com
Table of Research Findings for Indazole Derivatives:
| Research Area | Key Findings | Citations |
|---|---|---|
| Kinase Inhibition | Indazole core is a key pharmacophore in several FDA-approved kinase inhibitors for cancer treatment. | researchgate.net, rsc.org |
| Substitution patterns on the indazole ring are critical for achieving potency and selectivity. | rsc.org | |
| Neuropsychiatric Drugs | Indazole-piperazine derivatives are being developed as multi-target ligands for schizophrenia. | nih.gov, nih.gov, tandfonline.com |
| Modifications to the piperazine moiety can fine-tune receptor binding affinities. | nih.gov | |
| Antimicrobial Agents | Indazole derivatives exhibit activity against various bacteria and parasites. | researchgate.net, taylorandfrancis.com |
| They represent promising leads for new anti-infective therapies. | researchgate.net, taylorandfrancis.com |
| Synthetic Methodologies | New synthetic routes are continuously being developed to create diverse indazole libraries. | benthamscience.com |
Structure
3D Structure
Properties
IUPAC Name |
6-piperazin-1-yl-1H-indazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c1-2-10(15-5-3-12-4-6-15)7-11-9(1)8-13-14-11/h1-2,7-8,12H,3-6H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAOSRZZZVNSGKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC3=C(C=C2)C=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60732956 | |
| Record name | 6-(Piperazin-1-yl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60732956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
763910-07-2 | |
| Record name | 6-(Piperazin-1-yl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60732956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 6 Piperazin 1 Yl 1h Indazole and Its Derivatives
Advanced Synthetic Strategies for 1H-Indazole Core Functionalization
The construction of the 1H-indazole nucleus is a foundational step in the synthesis of the target compound. Various advanced strategies have been developed to achieve this, offering different advantages in terms of yield, substrate scope, and reaction conditions. These methods include classical cyclization reactions and modern transition-metal-catalyzed approaches.
Diazotization Reaction-Based Synthesis of 1H-Indazole-3-carboxylic Acid Derivatives
Diazotization reactions represent a powerful and efficient method for the synthesis of 1H-indazole-3-carboxylic acid derivatives. sioc-journal.cn This approach typically involves the diazotization of an ortho-substituted aniline (B41778) precursor, followed by an intramolecular cyclization. A notable advantage of this method is its operational simplicity, mild reaction conditions, and rapid reaction rates, often leading to high yields. sioc-journal.cn
For instance, the direct conversion of ortho-aminobenzacetamides and ortho-aminobenzacetates to the corresponding 1H-indazole-3-carboxylic acid derivatives can be achieved using diazotization reagents. sioc-journal.cn This protocol has been successfully employed in the synthesis of pharmaceutical compounds like granisetron (B54018) and lonidamine. sioc-journal.cn The key intermediate in this transformation is believed to be a diazonium salt. sioc-journal.cn Another pathway involves the ring opening of isatin (B1672199) to form an aminophenylglyoxylic acid, which is then subjected to diazotization and reductive cyclization to yield 1H-indazole-3-carboxylic acid. chemicalbook.com Similarly, diazonium salts derived from o-aminobenzoic acid can undergo reductive cyclization with aqueous sodium sulfite (B76179) to afford 1H-indazole. chemicalbook.com The versatility of the diazotization-cyclization protocol is further demonstrated by its application to o-alkynylanilines to produce 3-substituted 1H-indazoles. chemicalbook.com
Ullman-Type Coupling Approaches for Indazole Nucleus Formation
Ullmann-type coupling reactions provide a robust method for the formation of the indazole nucleus, particularly for the synthesis of 1-aryl-1H-indazoles. researchgate.net This copper-catalyzed intramolecular N-arylation reaction typically involves the cyclization of an arylhydrazone. researchgate.netresearchgate.net The process often starts with the condensation of an o-haloaryl aldehyde or ketone with a hydrazine (B178648) to form the corresponding hydrazone, which then undergoes an intramolecular Ullmann cyclization. researchgate.net
This methodology has been refined to be performed in a one-pot, two-step procedure, often with the assistance of microwave irradiation to enhance reaction rates and yields. researchgate.net A key advantage of the Ullmann-type approach is its applicability to a range of substrates, including those with various electronic properties. researchgate.net The classic Ullmann reaction involves the copper-catalyzed coupling of an aryl halide with a suitable nucleophile. organic-chemistry.org In the context of indazole synthesis, this translates to an intramolecular C-N bond formation. researchgate.net While traditionally requiring high temperatures, modern modifications using ligands and different copper sources have enabled these reactions to proceed under milder conditions. mdpi.com
Transition Metal-Catalyzed Coupling Reactions in Indazole Synthesis
Transition metal-catalyzed reactions, particularly those employing palladium, rhodium, and copper, have become indispensable tools for the synthesis of functionalized indazoles. mdpi.comnih.govwindows.net These methods often involve C-H activation and annulation sequences, providing efficient and atom-economical routes to complex indazole derivatives. mdpi.comwindows.net
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck couplings, are widely used to introduce substituents onto the indazole core. nih.govnih.govrsc.org For example, a Suzuki coupling between an indazole boronic acid and an aryl halide can be used to form C-C bonds at specific positions. nih.govrsc.org Rhodium catalysis has been employed for the synthesis of indazoles through C-H activation/C-N bond formation sequences. mdpi.comrsc.org One notable example involves the Rh(III)-catalyzed double C-H activation of aldehyde phenylhydrazones to afford functionalized 1H-indazoles. rsc.org
Copper-catalyzed reactions are also prevalent, often mediating N-N bond formation or C-H amination. nih.gov For example, Cu(OAc)2 can be used to mediate the cyclization of ketimines, derived from o-aminobenzonitriles, to form 1H-indazoles. nih.gov These transition metal-catalyzed methods offer a high degree of control over regioselectivity and functional group tolerance, making them highly valuable for the synthesis of diverse indazole libraries. mdpi.comnih.gov
| Catalyst System | Reaction Type | Starting Materials | Product | Ref. |
| [CpRhCl2]2 / AgSbF6 | C-H Amination / N-N Bond Formation | Ketoxime ethers and 4-toluenesulfonamide | Substituted 1H-indazoles | mdpi.com |
| Pd(OAc)2 / P(tBu)3·HBF4 | Oxidative Benzannulation | Pyrazoles and internal alkynes | 1H-indazoles | nih.gov |
| Cu(OAc)2 | N-N Bond Formation | o-aminobenzonitriles and organometallic reagents | 1H-indazoles | nih.gov |
| (RhCpCl2)2 / AgOTf | Oxidative C-H/C-H Cross Coupling | Aldehyde phenylhydrazones | 1H-indazoles | rsc.org |
| Pd(OAc)2 / 1,10-phenanthroline | Direct C7-Arylation | 3-substituted 1H-indazoles and iodoaryls | C7-arylated indazoles | acs.org |
Microwave-Assisted Synthetic Approaches to Indazole Derivatives
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates, improving yields, and promoting greener chemical processes in the synthesis of indazole derivatives. ajrconline.orgajrconline.orgheteroletters.orgmdpi.com This technology has been successfully applied to various synthetic strategies, including one-pot cyclizations and transition metal-catalyzed couplings. researchgate.netajrconline.org
A common microwave-assisted approach involves the condensation of substituted salicylaldehydes with hydrazine hydrates, followed by intramolecular cyclization to yield 1H-indazoles. ajrconline.orgajrconline.orgheteroletters.org This method is often more efficient than conventional heating, leading to shorter reaction times and higher yields. ajrconline.orgajrconline.org Microwave irradiation has also been effectively used in one-pot, two-step syntheses of 1-aryl-1H-indazoles. researchgate.net This involves the initial microwave-heated formation of an arylhydrazone from a 2-halobenzaldehyde or acetophenone (B1666503) and a phenylhydrazine, followed by a copper-catalyzed intramolecular N-arylation, also under microwave irradiation. researchgate.net
The benefits of microwave assistance extend to the synthesis of various indazole derivatives, including tetrahydroindazoles, through modified Paal-Knorr reactions. mdpi.com The use of microwave heating can significantly reduce reaction times from hours to minutes and often results in cleaner reactions with fewer side products. heteroletters.org
| Reaction Type | Starting Materials | Conditions | Product | Ref. |
| One-pot Cyclization | Salicylaldehyde and hydrazine hydrates | Microwave heating | 1H-indazoles | ajrconline.orgajrconline.org |
| One-pot, Two-step N-arylation | 2-halobenzaldehydes/acetophenones and phenylhydrazines | Microwave heating, CuI/diamine catalyst | 1-aryl-1H-indazoles | researchgate.net |
| Modified Paal-Knorr Reaction | 1,3-dicarbonyl compounds and hydrazines | Microwave irradiation | Tetrahydroindazole derivatives | mdpi.com |
| Condensation/Cyclization | Phenyl hydrazine derivatives and substituted salicylaldehydes | Microwave irradiation | Indazoles | heteroletters.org |
Introduction of the Piperazine (B1678402) Moiety and Analogues
The introduction of the piperazine ring is a critical step in the synthesis of 6-(piperazin-1-yl)-1H-indazole. This is typically achieved through nucleophilic substitution or transition metal-catalyzed coupling reactions.
Preparation Routes for this compound Core
The synthesis of the this compound core generally involves the reaction of a 6-halo-1H-indazole with piperazine. A common method is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. mdpi.com This reaction allows for the formation of the C-N bond between the indazole ring and the piperazine nitrogen.
Another approach is the nucleophilic aromatic substitution (SNAr) reaction, where an electron-deficient 6-substituted indazole (e.g., 6-nitro-1H-indazole) reacts with piperazine. nih.gov The synthesis can also be achieved by reacting a suitably substituted indazole, such as 6-bromo-3-ethyl-1-phenyl-1H-indazole, with piperazine in the presence of a catalyst. google.com
In some cases, the piperazine moiety is introduced at an earlier stage of the synthesis. For example, a piperazine-containing building block can be coupled with another fragment to construct the final molecule. nih.gov The synthesis of a related compound, (Z)-2-((1H-indazol-3-yl)methylene)-6-methoxy-7-(piperazin-1-ylmethyl)benzofuran-3(2H)-one, involved the preparation of a Boc-protected intermediate followed by deprotection, highlighting a strategy of protecting the piperazine nitrogen during synthesis. nih.gov
| Precursor | Reagent | Reaction Type | Product | Ref. |
| 6-bromo-3-ethyl-1-phenyl-1H-indazole | Piperazine | Palladium-catalyzed coupling | 3-Ethyl-1-phenyl-6-(piperazin-1-yl)-1H-indazole | google.com |
| 6-bromo-1H-indazole | (E)-3-(3,5-dimethoxystyryl)-1H-indazole intermediate | Suzuki coupling with a piperazine-containing boronic acid ester | (E)-3-(3,5-Dimethoxystyryl)-6-(6-(piperazin-1-yl)pyridin-3-yl)-1H-indazole | nih.gov |
| 1H-indazole | Mannich reaction with piperazine | Mannich reaction | 3-((piperazin-1-yl)methyl)-1H-indazole | biomedres.us |
Strategies for Substitutions on the Piperazine Ring
Once the this compound core is established, the secondary amine of the piperazine ring serves as a versatile handle for introducing a wide range of substituents. This functionalization is critical for modulating the physicochemical properties and biological activity of the final compounds. Common strategies include N-acylation and N-alkylation.
N-acylation involves the reaction of the piperazine nitrogen with acylating agents like carboxylic acids (often activated with coupling agents), acid chlorides, or chloroformates. For instance, in the synthesis of related indazole-piperazine hybrids, 1,1'-carbonyldiimidazole (B1668759) (CDI) is used to activate an indazole-3-carboxylic acid, which then acylates the piperazine nitrogen of a separate fragment. tandfonline.com This method is broadly applicable for creating amide linkages.
N-alkylation is another prevalent modification. This can be achieved through nucleophilic substitution with alkyl halides or via reductive amination. nih.gov Reductive amination, which involves reacting the piperazine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride, is a powerful method for introducing alkyl groups. mdpi.com For example, the synthesis of Abemaciclib, a complex molecule, utilizes reductive amination with an aldehyde and N-ethylpiperazine to form the required C-N bond. mdpi.com The use of pre-functionalized piperazines is also a common and efficient strategy, where a substituted piperazine is used directly in the initial coupling step with the halo-indazole. mdpi.commdpi.com
| Substitution Strategy | Reagents and Conditions | Description | Reference |
| N-Acylation | Carboxylic Acid, CDI, DMF, 60 °C | Forms an amide bond by activating a carboxylic acid which then reacts with the piperazine nitrogen. | tandfonline.com |
| N-Alkylation (Reductive Amination) | Aldehyde/Ketone, Sodium Triacetoxyborohydride | Forms a C-N bond by reacting the piperazine with a carbonyl compound under reducing conditions. | mdpi.com |
| Nucleophilic Aromatic Substitution | Aryl Halide, Base (e.g., DBU), Heat | Introduces an aryl group onto the piperazine nitrogen by displacing a halide from an activated aromatic ring. | mdpi.com |
| Coupling with Pre-substituted Piperazines | Substituted Piperazine, Pd Catalyst, Base | A one-step approach where a previously modified piperazine is directly coupled to the indazole core. | mdpi.commdpi.com |
Synthesis of Related Indazole-Piperazine Hybrid Structures
The combination of indazole and piperazine moieties forms the basis of numerous hybrid structures developed as therapeutic agents. These structures often feature different linkages and substitution patterns to optimize their interaction with biological targets.
One common approach involves linking the piperazine to a different position on the indazole ring or using it as a bridge to another molecular scaffold. For example, a series of indazole-quinolone hybrids were synthesized where a piperazine unit links the two heterocyclic systems. mdpi.com The synthesis involved a palladium-catalyzed coupling of a 5-bromo-1-THP-indazole with N-Cbz-piperazine, followed by deprotection and subsequent coupling to a quinoline (B57606) precursor. mdpi.com
In another design, 1H-indazole-3-amine derivatives were linked to various substituted piperazines. mdpi.com The synthesis coupled a chloro-functionalized indazole intermediate with different piperazines in the presence of a base. mdpi.com Similarly, researchers have developed indazole-3-carboxamide derivatives where a propyl chain connects the indazole amide to a substituted piperazine. tandfonline.com This synthesis was achieved by first preparing the N-substituted piperazinyl-propylamine intermediate, which was then coupled to CDI-activated 1H-indazole-3-carboxylic acid. tandfonline.com
More complex hybrids include 6-aryl-1H-indazole derivatives where the C4 position is functionalized with a carboxamide group linked to a phenyl-piperazine moiety. mdpi.com These compounds were prepared via a multi-step sequence involving a Suzuki coupling to install the aryl group at C6, followed by amide bond formation between the indazole-4-carboxylic acid and a 3-(4-substituted-piperazin-1-yl)aniline. mdpi.com The synthesis of 3-amino-1H-indazol-6-yl-benzamides also showcases the piperazine as a key linker, where it is introduced in the final step via amide bond formation to connect the indazole-benzamide core to other chemical groups. nih.gov
| Hybrid Structure Type | Indazole Moiety | Linker | Second Moiety | Synthetic Highlight | Reference |
| Indazole-Quinolone | 5-Indazolyl | Piperazine | Quinolone | Pd-catalyzed C-N coupling (Buchwald-Hartwig) | mdpi.com |
| Indazole-Amine | 1H-Indazole-3-amine | Ethyl amide | Phenylpiperazine | Coupling of a chloro-intermediate with piperazines | mdpi.com |
| Indazole-Carboxamide | 1H-Indazole-3-carboxamide | Propyl chain | Phenylpiperazine | Amide coupling using CDI activation | tandfonline.com |
| 6-Aryl-Indazole | 6-(2,6-Dichlorophenyl)-1H-indazole-4-carboxamide | Amide bond | Phenylpiperazine | Amide coupling between indazole-acid and aniline-piperazine | mdpi.com |
| Indazole-Benzamide | 3-Amino-1H-indazol-6-yl | Amide bond | Benzoylpiperazine | Final step amide bond formation | nih.gov |
Biological Target Identification and Engagement Studies of 6 Piperazin 1 Yl 1h Indazole Derivatives
Receptor Binding Affinity Profiling
Derivatives of 6-(piperazin-1-yl)-1H-indazole have been extensively studied for their capacity to bind to G-protein coupled receptors (GPCRs), which are significant targets for therapeutic drugs.
Derivatives of this compound have shown promise as ligands for dopamine (B1211576) receptors, particularly the D2 and D3 subtypes, which are important in the treatment of neuropsychiatric conditions. nih.govresearchgate.netgoogle.com
Research into a variety of N-heterocyclic substituted piperazine (B1678402) derivatives has demonstrated that modifications to the piperazine ring can result in high affinity and selectivity for the D3 receptor. nih.gov For example, an indazole derivative, compound 10g in one study, showed high affinity for both D2 and D3 receptors. nih.gov Another study focusing on developing selective D3 receptor agonists identified compounds with high affinity for the D3 receptor and significantly lower affinity for the D2 receptor, a desirable characteristic for potentially reducing side effects in antipsychotic treatments. researchgate.net The design of these compounds often involves creating analogues of existing drugs like aripiprazole (B633) and cariprazine. researchgate.net
| Compound/Derivative | D2 Receptor Affinity (Ki, nM) | D3 Receptor Affinity (Ki, nM) | Selectivity (D2/D3) |
| (-)-10e | 47.5 | 0.57 | 83.3 |
| (+)-10e | 113 | 3.73 | 30.3 |
| (-)-40 | >1000 | 1.84 | >583.2 |
| (-)-45 | >900 | 1.09 | >827.5 |
Data sourced from studies on various dopamine receptor ligands. nih.govresearchgate.net
The this compound structure has also been effectively used to develop ligands for various serotonin (B10506) (5-HT) receptors, which play a role in mood, cognition, and psychosis. nih.govresearchgate.netnih.govgoogle.comresearchgate.net
Derivatives have been synthesized that exhibit high affinity for the 5-HT1A receptor, a key target for anxiolytics and antidepressants. researchgate.netacs.org For instance, the (S)-9 compound, also known as CSP-2503, demonstrated a high affinity for the 5-HT1A receptor with a Ki value of 4.1 nM. researchgate.net
Significant binding to the 5-HT2A receptor, another important target for atypical antipsychotics, has also been achieved. acs.org The balance of activity between D2 and 5-HT2A receptors is a crucial aspect of developing new antipsychotic medications. acs.org
Furthermore, the 5-HT6 receptor, a target for improving cognitive function in conditions like Alzheimer's disease, has been successfully targeted. nih.govresearchgate.netgoogle.com Novel 1,3,5-triazine (B166579) derivatives have been developed as potent 5-HT6 receptor ligands, with some compounds showing Ki values as low as 11 nM. nih.gov Indole-based and indazole analogue 5-HT6 receptor antagonists have also been developed, with some showing high binding affinity and the ability to induce autophagy, a cellular process that may be beneficial in neurodegenerative diseases. researchgate.net
| Compound/Derivative | Receptor Target | Affinity (Ki, nM) |
| (S)-9 (CSP-2503) | 5-HT1A | 4.1 |
| MST4 | 5-HT6 | 11 |
| Compound 3 (triazine derivative) | 5-HT6 | 13 |
| PUC-10 (indole-based) | 5-HT6 | 14.6 |
| PUC-55 (indazole analogue) | 5-HT6 | 37.5 |
Data sourced from various studies on serotonin receptor ligands. nih.govresearchgate.netresearchgate.net
Beyond central nervous system targets, derivatives of this compound have been identified as antagonists of the calcitonin gene-related peptide (CGRP) receptor, which is involved in the development of migraines. google.comcolab.wsresearchgate.netresearchgate.netportico.org
Research has led to the creation of potent, orally bioavailable CGRP receptor antagonists based on this scaffold. colab.wsresearchgate.net One such compound, (R)-N-(3-(7-methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)piperazin-1-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide (BMS-742413), has been identified as a highly potent human CGRP antagonist. colab.ws Studies have shown that substituting the indazole core, such as with a 7-methylindazole group, can significantly increase CGRP binding potency. researchgate.net Zavegepant, another CGRP receptor antagonist, demonstrated a high affinity for the human CGRP receptor with a mean Ki of 23 pM. portico.org
Enzyme Inhibitory Activity Assessment
The this compound scaffold has also been instrumental in the discovery of potent enzyme inhibitors with potential uses in oncology, inflammation, and infectious diseases.
Kinases are key enzymes in cellular signaling, and their dysregulation is often associated with cancer, making them prime targets for drug development.
Derivatives of this compound have been shown to be effective inhibitors of several kinases. For example, 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives have been developed as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3) and its mutants, which are targets in acute myeloid leukemia. nih.gov One of the most potent inhibitors from this series, compound 8r, displayed strong inhibitory activity against FLT3 with a nanomolar IC50 value. nih.gov Indazole derivatives have also been noted as strong inhibitors of FGFR1. researchgate.net Additionally, dual inhibitors targeting both EZH2 and HSP90 have been developed, showing potential for treating glioblastoma. selleckchem.com
| Target Kinase | Compound Series/Example | Inhibitory Activity |
| FLT3 | 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl benzamide (B126) (e.g., 8r) | Potent, nanomolar IC50 |
| FGFR1 | Indazole derivatives | Strong inhibitors |
| EZH2/HSP90 | EZH2/HSP90-IN-29 | Potent dual inhibitor, IC50 of 6.29 nM for EZH2 |
Data sourced from studies on kinase inhibitors. researchgate.netnih.govselleckchem.com
The therapeutic utility of this compound derivatives extends to other classes of enzymes.
In the realm of infectious diseases, indole-2-carboxylic acid derivatives have been designed as novel inhibitors of HIV-1 integrase, a vital enzyme for viral replication. nih.govresearchgate.net The design of these inhibitors often focuses on the ability of the molecule to chelate the Mg2+ ions essential for the enzyme's catalytic activity. acs.org
For bacterial infections, a bis-benzimidazole derivative, DMA, has been identified as a DNA topoisomerase inhibitor that shows preference for E. coli topoisomerase I over its human counterpart, suggesting its potential as a selective antibacterial agent. science.gov This highlights the adaptability of the core structure in creating targeted enzyme inhibitors.
Cellular Target Engagement and Pathway Modulation
The therapeutic potential of this compound derivatives is intrinsically linked to their ability to engage with specific cellular targets and modulate key signaling pathways implicated in cancer progression. Research has focused on elucidating these mechanisms, revealing a multi-faceted approach by which these compounds exert their anti-tumor effects. Studies have demonstrated that derivatives of the this compound scaffold can influence critical cellular processes by interacting with major signaling cascades and structural proteins essential for cell division.
Modulation of Signaling Pathways (e.g., PI3K/AKT/mTOR pathway, p53/MDM2 pathway, Bcl2 family)
The dysregulation of signaling pathways that control cell growth, proliferation, and apoptosis is a hallmark of cancer. Derivatives of this compound have been investigated for their capacity to interfere with these aberrant pathways, showing promise in restoring normal cellular control mechanisms.
The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a crucial regulator of multiple cellular functions, and its hyperactivation is common in many cancers. tandfonline.comoncotarget.comnih.gov One extensively studied compound containing an indazole moiety is GDC-0941, also known as Pictilisib. Its chemical name is 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine. oncotarget.comaging-us.com This molecule is a potent, orally bioavailable inhibitor of Class I PI3K. oncotarget.comaging-us.com Although it is a thienopyrimidine derivative, its structure incorporates the key 1H-indazole and piperazine groups. GDC-0941 is considered a pan-PI3K inhibitor, though it shows some preference for the PI3Kα isoform. tandfonline.com The blockade of the PI3K/AKT/mTOR pathway is a key mechanism for inhibiting the growth and survival of cancer cells. frontiersin.org
Another critical axis in cancer biology is the p53/MDM2 pathway. The tumor suppressor protein p53 is a key regulator of cell cycle arrest and apoptosis, and its activity is often negated by the E3 ubiquitin ligase MDM2, which targets p53 for degradation. aging-us.com Research into a series of 1H-indazole-3-amine derivatives revealed a compound, designated 6o, which demonstrated the ability to modulate this pathway. researchgate.netnih.gov Western blot analysis showed that treatment with compound 6o led to a concentration-dependent increase in the expression of p53 and a decrease in the expression of MDM2 in K562 chronic myeloid leukemia cells. researchgate.net This suggests that the compound may disrupt the p53-MDM2 interaction, leading to p53 stabilization and the induction of apoptosis. researchgate.netnih.gov
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, comprising both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. aging-us.com An imbalance in these proteins can lead to evasion of apoptosis, a hallmark of cancer. aging-us.com The same 1H-indazole-3-amine derivative, compound 6o, was also found to modulate the Bcl-2 family. researchgate.netnih.gov Studies indicated that upon treatment of K562 cells with compound 6o, the expression of the anti-apoptotic protein Bcl-2 was downregulated, while the expression of the pro-apoptotic protein Bax was upregulated in a concentration-dependent manner. researchgate.net This shift in the Bax/Bcl-2 ratio is a strong indicator of apoptosis induction.
| Protein Target | Effect of Compound 6o Treatment | Signaling Pathway |
|---|---|---|
| p53 | Upregulation | p53/MDM2 Pathway |
| MDM2 | Downregulation | p53/MDM2 Pathway |
| Bcl-2 | Downregulation | Bcl-2 Family |
| Bax | Upregulation | Bcl-2 Family |
Tubulin Interaction Research
Microtubules are dynamic polymers of α- and β-tubulin dimers that are fundamental components of the cytoskeleton. They play a critical role in various cellular processes, most notably in the formation of the mitotic spindle during cell division. dntb.gov.ua Consequently, they are a well-validated target for anticancer drugs. dntb.gov.ua Several indazole derivatives have been specifically designed and investigated as microtubule-targeting agents that interfere with tubulin polymerization, often by binding to the colchicine (B1669291) binding site on β-tubulin. researchgate.net
Research has shown that certain indazole-based compounds can act as potent inhibitors of tubulin polymerization. researchgate.net For example, a series of indazole derivatives were developed to target the colchicine binding site, with some compounds showing inhibitory activity in the low nanomolar range. researchgate.net One study highlighted derivative 7j, which not only inhibited cell growth in several cancer cell lines but was also shown to cause cell cycle arrest in the G2/M phase and induce apoptosis in HeLa cells. researchgate.net Crucially, this compound was also confirmed to be a potent inhibitor of tubulin polymerization. researchgate.net The introduction of a piperazine moiety into various heterocyclic scaffolds, including indazoles, is a common strategy in the design of tubulin inhibitors. frontiersin.org While a broad range of indazole derivatives have been explored, the presence of a 3,4,5-trimethoxyphenyl substituent, similar to that found in colchicine, appears to be a key feature for many of the most potent indazole-based microtubule inhibitors. researchgate.net
| Cell Line | Cancer Type | IC₅₀ (μM) |
|---|---|---|
| MCF-7 | Breast Cancer | 0.75 |
| A549 | Lung Cancer | 0.94 |
| HCT116 | Colorectal Cancer | 2.90 |
| A2780 | Ovarian Cancer | 4.15 |
| HEK-293 | Normal Kidney | > 100 |
Mechanism of Action Investigations for 6 Piperazin 1 Yl 1h Indazole Compounds
Elucidation of Molecular Interaction Modes
The way in which 6-(piperazin-1-yl)-1H-indazole derivatives interact with their biological targets is fundamental to their pharmacological activity. These interactions are often characterized by specific binding modes and the formation of various intermolecular forces.
Binding Site Analysis and Key Residue Interactions
Molecular docking studies have been instrumental in revealing how this compound-containing compounds fit into the binding sites of their target proteins. For instance, in the context of BCR-ABL kinase inhibition, the indazole ring has been shown to bind effectively to both wild-type and mutant forms of the kinase. semanticscholar.org The indazole NH and 3-NH2 hydrogens form critical hydrogen bonds with the carboxyl group of Glu316 and Met318, respectively. semanticscholar.org This binding is further stabilized by π-π interactions with Phe317 and hydrophobic interactions with residues like Leu248, Val256, Ala269, and Leu370. semanticscholar.org
Similarly, in the case of FMS-like tyrosine kinase 3 (FLT3) inhibitors, the indazole fragment acts as a hinge binder, interacting with the ATP-binding pocket. hanyang.ac.kr The N-H of the indazole and the N-H of an amide group on the benzimidazole (B57391) core form hydrogen bonds with the amide backbones of Cys694 and Asp829 in FLT3. hanyang.ac.kr The fused ring system of the benzimidazole part of the molecule interacts with the phenyl side chains of Phe691 and Phe830. hanyang.ac.kr
For compounds targeting dopamine (B1211576) (D2) and serotonin (B10506) (5-HT2A) receptors, molecular docking studies have been performed to understand their binding modes. nih.gov These studies help in rationalizing the observed affinities and functional activities of the synthesized ligands.
| Compound Class | Target Protein | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| BCR-ABL Kinase Inhibitors | BCR-ABL | Glu316, Met318, Phe317, Leu248, Val256, Ala269, Leu370 | Hydrogen Bonding, π-π Stacking, Hydrophobic Interactions |
| FLT3 Inhibitors | FLT3 | Cys694, Asp829, Phe691, Phe830 | Hydrogen Bonding, π-π Stacking |
| Dopamine/Serotonin Receptor Ligands | D2, 5-HT2A Receptors | Not explicitly detailed in provided text | Binding to receptor pocket |
Hydrogen Bonding Networks and Other Intermolecular Forces
Hydrogen bonds are a predominant force in the interaction of this compound compounds with their targets. As mentioned, the indazole nitrogen and amine hydrogens are key hydrogen bond donors. semanticscholar.org The piperazine (B1678402) moiety can also participate in hydrogen bonding. For example, the terminal nitrogen of a piperazinyl methylene (B1212753) group can be protonated at physiological pH and form a hydrogen bond with a carbonyl oxygen of a residue in the target protein's activation loop. semanticscholar.org
Beyond hydrogen bonds, other intermolecular forces like π-π stacking and hydrophobic interactions play a significant role in stabilizing the ligand-protein complex. semanticscholar.orghanyang.ac.kr The aromatic nature of the indazole ring and other associated phenyl groups facilitates these interactions with aromatic residues in the binding pocket.
Functional Assay Characterization of Receptor Ligand Efficacy (Agonism/Antagonism)
Functional assays are critical for determining whether a compound that binds to a receptor acts as an agonist (activator) or an antagonist (inhibitor). For a series of novel compounds based on indazole and piperazine scaffolds targeting dopamine and serotonin receptors, their efficacy was evaluated in functional assays. nih.gov
Compounds were tested for their ability to modulate the response of D2, 5-HT1A, and 5-HT2A receptors. For instance, some compounds were found to inhibit the dopamine response in cells expressing human D2 receptors, indicating antagonistic activity. nih.gov Specifically, compounds 1 and 10 at a 1 µM concentration inhibited the 1 µM dopamine response by 48.5 ± 4.9% and 50.8 ± 5.4%, respectively, confirming their antagonistic efficacy at D2 receptors. nih.gov The goal for these multi-target ligands was to achieve antagonism at D2 and 5-HT2A receptors and agonism at 5-HT1A receptors, a profile considered beneficial for treating schizophrenia. nih.gov
| Compound | Target Receptor | Functional Effect | Assay Details |
|---|---|---|---|
| Compound 1 | Dopamine D2 | Antagonist | Inhibited 1 µM dopamine response by 48.5 ± 4.9% at 1 µM |
| Compound 10 | Dopamine D2 | Antagonist | Inhibited 1 µM dopamine response by 50.8 ± 5.4% at 1 µM |
| Compound 11 | Dopamine D2 | Antagonist | Inhibited 1 µM dopamine response by 21.3 ± 4.3% at 1 µM |
Cellular Process Modulation (e.g., antiproliferative activity, apoptosis promotion, cell cycle effects)
Derivatives of this compound have demonstrated significant effects on various cellular processes, particularly those relevant to cancer therapy.
Many compounds containing the this compound moiety exhibit potent antiproliferative activity against a range of human cancer cell lines. mdpi.comrsc.org For example, a series of piperazine-indazole derivatives showed significant antiproliferative activity against K562 (chronic myeloid leukemia) cells. mdpi.com Compound 6o from this series displayed a promising IC50 value of 5.15 µM against K562 cells. nih.gov Another study on indeno[1,2-c]quinolin-11-one derivatives, which include a piperazinyl group, found strong antiproliferative activities against HeLa, SKHep, MDA-MB-231, and H1299 cells. rsc.org
These compounds often induce apoptosis, or programmed cell death, in cancer cells. Compound 6o was confirmed to induce apoptosis in K562 cells in a concentration-dependent manner. nih.gov This was associated with a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. nih.gov Similarly, another indazole derivative, compound 2f , promoted apoptosis in 4T1 breast cancer cells by upregulating cleaved caspase-3 and Bax, and downregulating Bcl-2. researchgate.netnih.gov
Furthermore, some of these compounds can affect the cell cycle distribution. Compound 6o was found to arrest the cell cycle in K562 cells at the G0/G1 phase. nih.gov After treatment with 6o , the G0/G1 population increased while the proportion of cells in the S phase decreased significantly. nih.gov
| Compound | Cell Line | Cellular Effect | Key Findings |
|---|---|---|---|
| Compound 6o | K562 | Antiproliferative, Apoptosis Promotion, Cell Cycle Arrest | IC50 = 5.15 µM; Decreased Bcl-2, Increased Bax; G0/G1 arrest |
| Compound 2f | 4T1 | Antiproliferative, Apoptosis Promotion | IC50 = 0.23-1.15 µM; Upregulated cleaved caspase-3 and Bax, Downregulated Bcl-2 |
| Compound 12 (indeno[1,2-c]quinolin-11-one derivative) | Hela, SKHep, MDA-MB-231, H1299 | Antiproliferative, Apoptosis Promotion | IC50 values of 0.54-1.18 µM; Increased Bax, activated caspase-3 and -7, decreased Bcl-2 |
Structure Activity Relationship Sar and Structure Based Drug Design of 6 Piperazin 1 Yl 1h Indazole Analogues
Impact of Indazole Ring Substitutions on Biological Activity
Substitutions on the indazole ring of 6-(piperazin-1-yl)-1H-indazole analogues have a profound impact on their biological activity. The position and nature of these substituents can significantly alter the compound's interaction with its target protein.
Substitutions at the 3-position of the indazole ring also play a significant role. For example, 3-substituted 1H-indazole derivatives have demonstrated notable activity in various contexts, including as anticancer agents. biomedres.us Research has shown that the electronic effects on the indazole ring at this position are important for potency. biomedres.us In some kinase inhibitor designs, a 3-amino-indazole moiety serves as an effective hinge-binder, interacting with the ATP-binding cleft of the target kinase. nih.gov
The 6-position, where the piperazine (B1678402) moiety is attached, is fundamental to the core scaffold. Modifications at this position, often through the introduction of different linkers or by altering the piperazine itself, are a common strategy for modulating activity. rsc.org Furthermore, substitutions at other positions on the indazole ring, such as C-5, have been explored to enhance interactions with target kinases and improve activity and selectivity. nih.gov
| Substitution Position | General Impact on Biological Activity | Example |
| N-1 vs. N-2 | The N-1 alkylated isomer is often the thermodynamically favored and biologically active form for certain targets. beilstein-journals.org | N-1 alkylindazoles are synthesized with high regioselectivity for use as kinase inhibitors. beilstein-journals.org |
| 3-position | Substituents at this position can significantly influence potency and can act as key interaction points with the target. biomedres.usnih.gov | A 3-amino group can function as a hinge-binder in kinase inhibitors. nih.gov |
| 6-position | This position is crucial for the attachment of the piperazine moiety and serves as a primary point for structural modification. rsc.org | Introduction of a pyridyl group at the 6-position in some analogues led to improved antiproliferative activity. rsc.org |
| Other positions (e.g., C-5, C-7) | Substitutions at other positions can fine-tune activity and selectivity. beilstein-journals.orgnih.gov | Electron-withdrawing groups at C-7 can influence N-alkylation regioselectivity. beilstein-journals.org |
The introduction of various aromatic and heterocyclic rings as substituents on the indazole core is a widely used strategy in the design of this compound analogues. These substitutions can lead to enhanced binding affinity and selectivity for the target receptor. For instance, in the development of negative allosteric modulators of neuronal nicotinic receptors, an indazole analogue showed a slight increase in potency for Hα4β2 nAChRs. nih.gov
The nature of the substituent on these appended rings is also critical. For example, in a series of compounds targeting dopamine (B1211576) D2 and D3 receptors, an indazole derivative with a specific substitution pattern exhibited high affinity for both receptors. nih.gov The electronic properties of these substituents, whether electron-donating or electron-withdrawing, can significantly affect the biological activity.
| Substituent Type | Effect on Biological Activity | Example Compound Series |
| Aromatic Rings | Can enhance binding affinity through various interactions such as π-π stacking. rsc.org | Phenyl-substituted indazole derivatives have been explored for various therapeutic targets. rsc.orgnih.gov |
| Heterocyclic Rings | Can introduce additional hydrogen bond donors or acceptors, improving target engagement. nih.govnih.gov | Indole (B1671886) and pyrazole (B372694) substituted indazole analogues have shown significant activity in different assays. nih.govnih.gov |
| Electron-donating vs. Electron-withdrawing groups | The electronic nature of substituents on the appended rings can modulate the overall electronic properties of the molecule and its interaction with the target. | In some series, electron-donating groups on a phenyl ring led to higher activity at the D2 receptor. tandfonline.com |
Role of the Piperazine Moiety and its Modifications
The piperazine moiety in this compound analogues is a versatile component that plays a crucial role in determining the pharmacological properties of the molecule. It often acts as a linker connecting the indazole core to another pharmacophoric element and its basic nitrogen atoms can form important interactions with the target protein. nih.govresearchgate.net
Modifications at the N-4 position of the piperazine ring are a key strategy for optimizing receptor binding and selectivity. The nature of the substituent at this position can dramatically influence the compound's affinity for its target. For example, in a series of dopamine D3 receptor ligands, N-substitution on the piperazine ring with various substituted indole rings was well-tolerated and maintained high affinity and selectivity. nih.gov
The basicity of the piperazine nitrogens can also be a factor. While one might expect the basicity to be crucial for ionic interactions with the receptor, studies have shown that in some cases, a decrease in basicity due to certain N-substitutions does not negatively impact affinity, suggesting that these nitrogen atoms may not be involved in direct hydrogen bonding or ionic interactions with the target. nih.gov
| N-4 Piperazine Substituent | Impact on Receptor Binding/Selectivity | Example |
| Aryl Groups | The presence of an aromatic system is often necessary for desired activity. tandfonline.com | Replacing an aryl substituent with a cyclohexyl group resulted in a loss of affinity for D2, 5-HT1A, and 5-HT2A receptors. tandfonline.com |
| Heterocyclic Groups | Can introduce specific interactions and modulate affinity and selectivity. nih.gov | Indole-substituted piperazine analogues showed high affinity and selectivity for the D3 receptor. nih.gov |
| Alkyl Groups | The size and nature of the alkyl group can influence potency. tandfonline.com | In a series of FGFR1 inhibitors, an N-ethylpiperazine moiety was a common feature in potent compounds. tandfonline.com |
The piperazine ring itself, or the broader substructure linking the indazole to another part of the molecule, is of significant importance. The length and composition of this linker are critical for achieving the optimal orientation of the pharmacophoric elements within the binding site of the target protein. researchgate.netnih.gov
In some designs, the rigidity of the piperazine ring is thought to contribute positively to binding affinity. nih.gov The introduction of a piperazine into a linker can also improve physicochemical properties such as solubility, which is beneficial for drug development. nih.gov The chemical groups adjacent to the piperazine can influence its pKa, which in turn can affect its protonation state and solubility. nih.gov
Pharmacophore Modeling and Molecular Design Principles
Pharmacophore modeling is a valuable tool in the design of novel this compound analogues. By identifying the key chemical features essential for biological activity, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, a pharmacophore model can guide the design of new compounds with improved properties. biomedres.usnih.gov
For example, pharmacophore models have been developed for 1H-indazole derivatives targeting tubulin, revealing important structural requirements for anticancer activity. biomedres.us These models, often combined with molecular docking studies, allow for the rational design of new analogues with predicted high affinity for the target. tandfonline.com The design process often involves considering the spatial arrangement of the key pharmacophoric elements and ensuring that the designed molecules can adopt a low-energy conformation that fits the binding site of the target protein. nih.gov
Computational Chemistry and Molecular Modeling Applications
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a primary computational method used to predict the preferred orientation of a ligand when bound to a target protein. For derivatives containing the indazole-piperazine core, docking studies have been crucial in elucidating their mechanism of action against various protein targets, such as protein kinases. rsc.orgnih.gov
Computational docking predicts how a molecule fits into the binding site of a protein and its likely conformation. These predictions are critical for understanding the key interactions that stabilize the ligand-protein complex.
A prominent example involves the potent and selective Class I PI3 Kinase (PI3K) inhibitor, GDC-0941 (Pictilisib) , which contains a 2-(1H-indazol-4-yl) moiety. Docking analyses of this compound and its analogs into a homology model of the p110α subunit of PI3K revealed that the indazole group plays a crucial role in binding. The model suggested that substituents at the 6-position of the linked thiophene (B33073) ring would extend out of the ATP-binding pocket toward the solvent-exposed region. This prediction explained the observed tolerance for a wide variety of chemical groups at this position, a finding that was instrumental in the subsequent optimization of the molecule.
The accuracy of such computational predictions is often validated through experimental methods. For GDC-0941, the binding mode was later confirmed by X-ray crystallography, with the coordinates for a related compound deposited in the Protein Data Bank (PDB code 3DBS), providing a high-resolution view of the atomic interactions and confirming the computationally predicted conformation.
Beyond predicting the binding pose, computational models are used to estimate the binding affinity of a ligand for its target. This is often correlated with experimental values like the half-maximal inhibitory concentration (IC50), which measures the concentration of a substance needed to inhibit a biological process by half.
For derivatives of the indazole scaffold, docking scores and calculated binding energies are frequently used to rank potential inhibitors before their synthesis and biological testing. In the development of GDC-0941, these predictions guided the selection of compounds for in vitro assays. The experimental results confirmed the high potency of the optimized compound, which demonstrated significant inhibition of Akt phosphorylation in various cancer cell lines.
| Cell Line | Target Pathway | IC50 (nM) | Reference |
|---|---|---|---|
| U87MG (Glioblastoma) | Akt (Ser473) Phosphorylation | 46 | unipr.it |
| PC3 (Prostate Cancer) | Akt (Ser473) Phosphorylation | 37 | unipr.it |
| MDA-MB-361 (Breast Cancer) | Akt (Ser473) Phosphorylation | 28 | unipr.it |
Molecular Dynamics (MD) Simulations for Dynamic Interactions
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a view of the complex's dynamic behavior over time. MD simulations are used to assess the stability of the predicted binding pose and to understand how the ligand and protein adapt to each other. rsc.org
For indazole derivatives targeting proteins like Hypoxia-Inducible Factor 1-alpha (HIF-1α), MD simulations have been employed to confirm the stability of the docked conformation within the active site. rsc.org These simulations, often run for nanoseconds, can reveal subtle conformational changes and the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, providing a more realistic and robust model of the binding event. Similarly, studies on piperazine-containing compounds have used MD simulations to evaluate the stability of ligand-protein complexes, ensuring that the computationally predicted interactions are maintained in a dynamic environment. researchgate.netnih.gov
Quantum Mechanical and Molecular Mechanics (QM/MM) Approaches
Quantum Mechanical and Molecular Mechanics (QM/MM) methods are advanced computational techniques that combine the high accuracy of quantum mechanics with the efficiency of classical molecular mechanics. nih.gov In a QM/MM simulation, the most critical part of the system, such as the ligand and the active site residues involved in a chemical reaction or key interactions, is treated with QM. The rest of the protein and solvent are handled by the less computationally intensive MM force fields.
This approach is particularly valuable for studying enzyme mechanisms or interactions involving charge transfer and polarization, which are poorly described by classical methods. While specific QM/MM studies focused solely on 6-(piperazin-1-yl)-1H-indazole are not extensively documented in the literature, the methodology has been successfully applied to investigate related structures, such as piperazine (B1678402) derivatives involved in covalent inhibition. unipr.it The application of QM/MM could provide deeper insights into the electronic nature of the interactions between indazole-piperazine-based ligands and their targets, potentially explaining subtle differences in binding affinity and reactivity.
Virtual Screening Methodologies
Virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of small molecules and identify those most likely to bind to a drug target. This process significantly reduces the number of compounds that need to be synthesized and tested experimentally.
Derivatives and scaffolds related to this compound have been identified and optimized through such methodologies.
Structure-Based Virtual Screening (SBVS): This method uses the 3D structure of the target protein to dock a large number of compounds from a database. For instance, SBVS has been used to identify potential inhibitors of Cancer Osaka Thyroid (COT) kinase, where an indazole-containing compound was identified as a potent hit. nih.gov
Pharmacophore-Based Screening: This approach uses a 3D model of the key chemical features required for biological activity (a pharmacophore). Such models can be generated from a set of known active molecules or from the protein's active site. Pharmacophore models derived from known indazole-based inhibitors have been used to screen databases for new compounds with potentially similar activity against targets like PIM-1 kinase.
These virtual screening efforts enable the rapid exploration of chemical space and the efficient identification of novel hits containing the indazole-piperazine core for further development.
Preclinical Pharmacological Evaluation of 6 Piperazin 1 Yl 1h Indazole Derivatives
In Vitro Efficacy Assessments in Relevant Biological Systems
Derivatives of 6-(piperazin-1-yl)-1H-indazole have been the subject of extensive in vitro evaluation to determine their potential as therapeutic agents, particularly in the context of oncology. These studies typically involve assessing the compounds' ability to inhibit the growth of various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀), a measure of a compound's potency, is a key parameter determined in these assays.
A series of piperazine-indazole derivatives, referred to as compounds 6a–u, demonstrated significant antiproliferative activity against K562 chronic myeloid leukemia cells. nih.gov Among these, compound 6o was particularly noteworthy, exhibiting a promising inhibitory effect against the K562 cell line with an IC₅₀ value of 5.15 µM. nih.gov Further studies on this compound confirmed its ability to induce apoptosis and affect the cell cycle, potentially through the inhibition of Bcl2 family members and the p53/MDM2 pathway. nih.gov
Another study reported on a series of indazole derivatives, with compound 2f showing potent growth inhibitory activity against several cancer cell lines, with IC₅₀ values ranging from 0.23 to 1.15 μM. researchgate.net Treatment of the 4T1 breast cancer cell line with compound 2f inhibited cell proliferation and colony formation, and promoted apoptosis in a dose-dependent manner. researchgate.net This was associated with the upregulation of cleaved caspase-3 and Bax, and the downregulation of Bcl-2. researchgate.net
In the pursuit of potent Fibroblast Growth Factor Receptor (FGFR) inhibitors, a series of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives were synthesized and evaluated. mdpi.com Compound 10a , identified as 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-phenyl-1H-indazole-4-carboxamide, was found to be a potent FGFR1 inhibitor. mdpi.com Further optimization led to the discovery of 13a , or 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4-methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide, which proved to be the most potent FGFR1 inhibitor in this series, with an IC₅₀ value of approximately 30.2 nM. mdpi.com
Similarly, research into inhibitors of FMS-like tyrosine kinase 3 (FLT3) and its mutants led to the evaluation of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives. tandfonline.com Compound 8r , which features an ethyl piperazine (B1678402) moiety, demonstrated the most potent activity against both FLT3 and the drug-resistant FLT3-D835Y mutant, with IC₅₀ values of 41.6 nM and 5.64 nM, respectively. tandfonline.com
The table below summarizes the in vitro efficacy of selected this compound derivatives against various cancer cell lines.
| Compound | Target/Cell Line | IC₅₀ (µM) |
| 6o | K562 | 5.15 nih.gov |
| 2f | Various cancer cell lines | 0.23-1.15 researchgate.net |
| 13a | FGFR1 | 0.0302 mdpi.com |
| 8r | FLT3 | 0.0416 tandfonline.com |
| 8r | FLT3-D835Y | 0.00564 tandfonline.com |
Selectivity Profiling Across Multiple Biological Targets
A critical aspect of preclinical pharmacological evaluation is determining the selectivity of a compound. High selectivity for the intended biological target over other related or unrelated targets is a desirable characteristic, as it can minimize off-target effects.
In the study of piperazine-indazole derivatives 6a–u, compound 6o not only showed potent activity against the K562 cancer cell line but also demonstrated a degree of selectivity. nih.govmdpi.com It was found to be 6.45-fold more selective for the K562 cancer cell line compared to the normal human embryonic kidney cell line, HEK-293, where it had an IC₅₀ of 33.2 µM. nih.gov
The investigation of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives revealed that while most compounds in the series (8a–z) exhibited potent activity against FLT3 kinase, they were notably more potent against the FLT3-D835Y mutant. tandfonline.com This suggests a degree of selectivity for the mutant form of the enzyme, which is a significant factor in acquired resistance to FLT3 inhibitors. tandfonline.com
A high-content screen of a kinase inhibitor library identified two indazole-based ROCK inhibitor hits, one of which was GSK429286, that exhibited high selectivity for ROCK1 and ROCK2 isoforms compared to other ROCK inhibitors. researchgate.net Subsequent kinase activity profiling against a panel of 224 protein kinases confirmed this high selectivity. researchgate.net
The table below presents the selectivity profile of compound 6o .
| Compound | Cell Line | IC₅₀ (µM) | Selectivity (HEK-293/K562) |
| 6o | K562 | 5.15 nih.govmdpi.com | 6.45-fold mdpi.com |
| 6o | HEK-293 | 33.2 nih.gov |
Translational Model Applications in Preclinical Research
Translational models play a crucial role in preclinical research by bridging the gap between in vitro findings and potential clinical applications. These models aim to mimic aspects of human disease, allowing for a more comprehensive evaluation of a drug candidate's potential efficacy.
The use of human cancer cell lines in vitro, as described in the preceding sections, represents a fundamental translational model. For instance, the evaluation of this compound derivatives against cell lines such as K562 (chronic myeloid leukemia), A549 (lung cancer), PC-3 (prostate cancer), and Hep-G2 (hepatoma) provides an initial indication of their potential spectrum of antitumor activity. nih.gov
Furthermore, the comparison of a compound's activity in cancer cell lines versus normal cell lines, such as HEK-293, is a critical translational step. nih.gov The favorable selectivity of compound 6o for the K562 cancer cell line over the normal HEK-293 cell line is an important finding from a translational perspective, suggesting a potential therapeutic window. nih.gov
More complex translational models can involve the use of animal models of disease. While the provided information focuses on in vitro studies, the promising results from these assays would typically warrant further investigation in in vivo models to assess efficacy and other pharmacological properties in a whole-organism context.
The development of computational models also serves as a translational tool. For example, molecular docking studies have been used to understand how indazole derivatives interact with their target kinases, such as FLT3. tandfonline.com These in silico models can help in the rational design of more potent and selective inhibitors, guiding the synthesis and subsequent preclinical testing of new derivatives. tandfonline.com
Broader Perspectives in Medicinal Chemistry and Drug Discovery for Indazole Piperazine Systems
Indazole Scaffold as a Versatile Platform for Bioactive Molecule Development
The indazole ring system, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is recognized as a "privileged scaffold" in medicinal chemistry. tandfonline.comnih.gov This designation stems from its ability to serve as a foundational structure for the development of ligands for a multitude of biological targets, leading to a broad spectrum of pharmacological activities. tandfonline.comnih.gov The versatility of the indazole scaffold can be attributed to several key chemical and structural features.
One of the most significant properties of indazole is its existence in two main tautomeric forms: 1H-indazole and 2H-indazole. tandfonline.commdpi.comacs.org The 1H-tautomer is generally the more thermodynamically stable form. tandfonline.commdpi.com This tautomerism plays a crucial role in the biological activity of indazole derivatives, as the different forms can exhibit distinct binding interactions with target proteins. mdpi.com The ability to selectively synthesize and functionalize either tautomer provides a powerful tool for medicinal chemists to modulate the pharmacological profile of a compound. mdpi.com
Furthermore, the indazole ring can be readily substituted at various positions, allowing for the introduction of a wide range of functional groups. tandfonline.comnih.gov This structural flexibility enables the optimization of a compound's potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies have demonstrated that modifications at different positions on the indazole ring can significantly impact biological activity. nih.govnih.gov For instance, substitutions at the C3, C5, and C6 positions have been shown to be critical for the activity of various indazole-based inhibitors. tandfonline.comnih.gov
The therapeutic importance of the indazole scaffold is underscored by the number of FDA-approved drugs that incorporate this moiety. A notable example is Niraparib , a potent poly(ADP-ribose) polymerase (PARP) inhibitor used in the treatment of certain types of cancer. tandfonline.com Another key example is Pazopanib , a multi-targeted tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and soft tissue sarcoma. tandfonline.com These successful clinical applications highlight the value of the indazole scaffold as a robust platform for the design and development of novel therapeutic agents.
The following table provides examples of bioactive molecules developed from the indazole scaffold and their corresponding biological targets, illustrating the platform's versatility.
| Compound Name | Biological Target(s) | Therapeutic Area |
| Niraparib | Poly(ADP-ribose) polymerase (PARP) | Oncology |
| Pazopanib | VEGFR, PDGFR, c-Kit | Oncology |
| Axitinib (B1684631) | Vascular endothelial growth factor receptors (VEGFRs) | Oncology |
| Entrectinib | TRK, ROS1, ALK | Oncology |
| Benzydamine | Anti-inflammatory | Inflammation |
| Granisetron (B54018) | 5-HT3 receptor antagonist | Antiemetic |
Development of Multi-Target Ligands
The inherent versatility of the indazole-piperazine system has made it an attractive framework for the design of multi-target ligands, a strategy that is gaining prominence in drug discovery for complex diseases. By simultaneously modulating multiple biological targets, these ligands can offer enhanced therapeutic efficacy and a reduced likelihood of drug resistance.
A significant area of research has been the development of multi-target ligands for the treatment of schizophrenia. tandfonline.comnih.govtandfonline.comnih.gov Researchers have successfully designed and synthesized novel indazole-piperazine derivatives that act as ligands for dopamine (B1211576) D2, and serotonin (B10506) 5-HT1A and 5-HT2A receptors, all of which are implicated in the pathophysiology of schizophrenia. tandfonline.comnih.govtandfonline.comnih.gov One study reported the optimization of a lead compound, resulting in a series of derivatives with tailored affinities for these G-protein-coupled receptors (GPCRs). tandfonline.com Molecular docking studies revealed that these compounds bind effectively within the receptor pockets, with the indazole and arylpiperazine moieties forming key interactions. tandfonline.commdpi.com For instance, in the dopamine D2 receptor, π-π stacking interactions were observed between the phenyl group of the piperazine (B1678402) and aromatic residues of the receptor. tandfonline.commdpi.com
Another promising application of multi-target indazole-piperazine derivatives is in the treatment of ischemic stroke. nih.gov A series of novel indole (B1671886) and indazole-piperazine pyrimidine (B1678525) derivatives have been designed to possess both anti-inflammatory and neuroprotective activities. nih.gov One particularly promising compound from this series, 5j , demonstrated potent inhibition of both cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade. nih.gov This dual inhibition led to a significant reduction in the release of pro-inflammatory mediators and exhibited neuroprotective effects in a rat model of middle cerebral artery occlusion. nih.gov
The development of these multi-target ligands showcases the strategic advantage of the indazole-piperazine scaffold. The ability to modify different parts of the molecule allows for the fine-tuning of activity at multiple targets, leading to compounds with complex and potentially more effective pharmacological profiles.
Below is a table summarizing the multi-target activity of selected indazole-piperazine derivatives.
| Compound Series | Primary Targets | Therapeutic Indication | Key Findings |
| Indazole-piperazine carboxamides | Dopamine D2, Serotonin 5-HT1A, Serotonin 5-HT2A | Schizophrenia | Optimized derivatives showed high affinity for all three receptors and demonstrated antipsychotic-like activity in vivo. tandfonline.comnih.govtandfonline.comnih.gov |
| Indazole-piperazine pyrimidines | Cyclooxygenase-2 (COX-2), 5-Lipoxygenase (5-LOX) | Ischemic Stroke | Compound 5j exhibited potent dual inhibition, reduced neuroinflammation, and provided neuroprotection in a preclinical model. nih.gov |
Future Directions in Indazole-Piperazine Research
The rich history of the indazole-piperazine scaffold in medicinal chemistry suggests that its full potential is yet to be realized. Future research in this area is poised to explore new therapeutic avenues, leverage novel synthetic strategies, and delve deeper into the molecular mechanisms of action of these versatile compounds.
One of the most promising future directions lies in the continued development of kinase inhibitors for the treatment of cancer. rsc.orgnih.gov The indazole core has proven to be an effective pharmacophore for targeting a variety of kinases, and the addition of a piperazine moiety can enhance properties such as solubility and oral bioavailability. mdpi.com Future efforts will likely focus on the design of more selective kinase inhibitors to minimize off-target effects, as well as the development of inhibitors against novel and challenging kinase targets. rsc.org
The application of indazole-piperazine derivatives in the treatment of neurodegenerative diseases is another burgeoning area of research. nih.gov Compounds targeting enzymes such as monoamine oxidases and Leucine-rich repeat kinase 2 (LRRK2) have shown potential in preclinical models of Parkinson's disease. nih.gov The ability to create multi-target ligands that can address the complex pathology of these disorders is a significant advantage of the indazole-piperazine platform. Future work may involve the design of compounds that can cross the blood-brain barrier more effectively and modulate multiple pathways involved in neurodegeneration.
Furthermore, the exploration of novel heterocyclic chemical space by fusing the piperazine ring with the indazole nucleus presents an exciting opportunity for drug discovery. tmc.edu This "heterocyclic merging" can lead to the creation of unique, three-dimensional scaffolds with novel pharmacological properties. tmc.edu These new molecular frameworks could provide access to previously "undruggable" targets and lead to the development of first-in-class medicines.
Finally, a greater understanding of the structure-activity relationships and the influence of the indazole tautomers on biological activity will continue to drive the design of more potent and selective compounds. researchgate.netinnovareacademics.in Advances in computational chemistry, such as molecular dynamics simulations and free energy calculations, will play an increasingly important role in predicting the binding modes and affinities of new indazole-piperazine derivatives, thereby accelerating the drug discovery process. innovareacademics.in
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing 6-(Piperazin-1-yl)-1H-indazole derivatives?
- Answer : The compound is typically synthesized via Mannich base reactions. For example, 1H-indazole reacts with formaldehyde and substituted piperazines in ethanol-water (1:1) under ambient conditions to yield 3-(piperazin-1-yl)methyl intermediates, followed by functionalization (e.g., acetylation or oxadiazole ring formation) using reagents like chloroethyl acetate or hydrazine hydrate . Characterization via TLC, IR, NMR, and mass spectrometry ensures structural fidelity.
Q. How are structural and purity assessments conducted for this compound derivatives?
- Answer : Key techniques include:
- FT-IR : Identifies functional groups (e.g., N-H stretching at ~3130 cm⁻¹, C-H vibrations in piperazine rings) .
- NMR : ¹H-NMR spectra resolve aromatic protons (δ 7.7–8.1 ppm for indazole H4/H7) and piperazine methylene signals (δ 2.6–3.2 ppm) .
- Mass spectrometry : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 419.2 for a dichlorophenyl derivative) .
- Elemental analysis : Validates C, H, N content within ±0.4% of theoretical values .
Advanced Research Questions
Q. What structure-activity relationships (SAR) govern the antifungal activity of this compound derivatives?
- Answer : Substitutions on the piperazine ring and indazole core critically modulate antifungal potency. For instance, derivatives with bulky aromatic groups (e.g., compound 5j in ) exhibit enhanced inhibition against Fusarium oxysporum (61.7% at 50 µg/mL). Electron-withdrawing groups on the indazole ring improve binding to fungal tubulin, as shown in SAR studies .
Q. How do this compound derivatives act as β-arrestin-biased dopamine D2 receptor agonists?
- Answer : Derivatives like compound 41 (IC₅₀ = 1 nM for ERK1/2 inhibition) demonstrate biased agonism by selectively activating β-arrestin signaling over G-protein pathways. Structural features such as a dichlorophenyl-piperazine moiety and alkoxy linkers optimize receptor interaction, as confirmed via molecular docking .
Q. What challenges arise in optimizing reaction yields during multi-step syntheses of indazole-piperazine hybrids?
- Answer : Key challenges include:
- Intermediate stability : Bromide intermediates (e.g., 6-[(ethylthio)methyl]-1H-indazole) improve yield over mesylates by reducing side reactions .
- Solvent selection : Ethanol-water mixtures enhance Mannich reaction efficiency, while DMF facilitates nucleophilic substitutions (e.g., piperazine alkylation) .
- Purification : Recrystallization from propanol-petroleum ether yields high-purity solids (>95%) .
Q. How do in vitro and in vivo pharmacological profiles of this compound derivatives compare?
- Answer : Discrepancies arise due to metabolic stability and bioavailability. For example, SCH772984 () shows potent ERK1/2 inhibition in vitro (IC₅₀ = 1–4 nM) but requires pharmacokinetic optimization (e.g., PEGylation) to improve plasma half-life in vivo. Comparative LC-MS/MS studies in rodent models highlight these differences .
Key Considerations for Experimental Design
- PICO Framework : Define populations (e.g., fungal strains), interventions (derivative concentration), comparators (positive controls like boscalid), and outcomes (IC₅₀ values) .
- FINER Criteria : Ensure feasibility (e.g., reagent availability), novelty (e.g., unexplored piperazine substituents), and relevance (e.g., addressing drug-resistant fungi) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
